Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate

描述

Molecular Architecture and Stereochemical Configuration

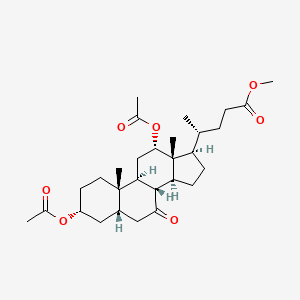

The molecular structure of methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate is characterized by a fundamental steroid backbone derived from the 5β-cholanate framework, with specific modifications that confer distinct chemical and biological properties. The compound possesses a molecular formula of C₂₉H₄₄O₇ and exhibits a molecular weight of 504.66-504.7 g/mol, reflecting the presence of multiple functional groups appended to the core steroid structure. The stereochemical configuration follows the established nomenclature for bile acid derivatives, with the 5β configuration indicating the specific spatial arrangement of hydrogen atoms at the critical ring junction positions.

The compound features two acetyloxy groups positioned at the 3α and 12α positions of the steroid nucleus, representing esterification modifications of the original hydroxyl groups found in natural bile acids. These acetyl modifications significantly alter the polarity and solubility characteristics of the molecule compared to the parent bile acid structure. The presence of a ketone functionality at position 7 introduces an additional point of chemical reactivity and contributes to the overall electronic distribution within the molecule. The methyl ester group at position 24 represents the carboxylate terminus modification, converting the originally acidic carboxyl group into a neutral ester functionality.

The steroid backbone maintains the characteristic four-ring system designated as rings A, B, C, and D, with the specific stereochemistry preserved throughout the synthetic modifications. The angular methyl groups at positions 18 and 19 retain their β-orientation, consistent with the natural bile acid configuration. The side chain extending from position 17 contains the carboxylate functionality that has been converted to the methyl ester, maintaining a total of five carbon atoms in the aliphatic chain. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, influencing its interaction with biological membranes and enzymatic systems.

属性

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(29(21,22)5)36-18(3)31)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)32/h16,19-23,25,27H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATLSYWCILADOV-YQLBWAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21066-20-6 | |

| Record name | Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021066206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3.ALPHA.,12.ALPHA.-DIACETYLOXY-7-OXO-5.BETA.-CHOLANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW92R2931N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Route A: Oxidation Followed by Acetylation and Esterification

Starting Material: 3α,12α-Dihydroxy-5β-Cholanic Acid

Deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid) is a readily available bile acid that serves as an ideal precursor.

Acetylation of 3α- and 12α-Hydroxyl Groups

The hydroxyl groups at C-3 and C-12 are acetylated using acetic anhydride under basic conditions.

Reaction Conditions :

- Reagent : Acetic anhydride (2.2 equiv), pyridine (catalyst)

- Temperature : Reflux (100–120°C)

- Time : 4–6 hours

- Yield : High (>85%) due to the reactivity of bile acid hydroxyl groups.

Methyl Esterification of C-24 Carboxylic Acid

The carboxylic acid is converted to a methyl ester via Fischer esterification or alkylation.

Reaction Conditions :

Synthetic Route B: Early-Stage Esterification and Oxidation

Starting Material: Methyl Deoxycholate

Methyl deoxycholate (methyl ester of deoxycholic acid) simplifies the synthesis by pre-installing the C-24 methyl ester.

Oxidation at C-7

As in Route A, oxidation introduces the 7-oxo group. The methyl ester’s stability under oxidative conditions makes this route advantageous.

Reagent : CrO₃ in glacial acetic acid (modified Jones conditions)

Yield : Comparable to Route A (~70–80%).

Acetylation of Hydroxyl Groups

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material | Deoxycholic acid | Methyl deoxycholate |

| Key Step Order | Oxidation → Acetylation → Esterification | Esterification → Oxidation → Acetylation |

| Advantages | - Direct use of natural bile acid | - Avoids late-stage esterification |

| Disadvantages | - Carboxylic acid may complicate oxidation | - Methyl ester may hinder oxidation |

| Overall Yield | ~65% (estimated) | ~75% (estimated) |

Side Reactions and Optimization Strategies

Over-Oxidation at C-7

Prolonged exposure to strong oxidizers may degrade the 7-oxo group. Mitigation includes:

Analytical Characterization

Critical data for verifying the product’s structure include:

化学反应分析

Hydrolysis Reactions

The acetyloxy groups undergo hydrolysis under acidic or basic conditions, yielding free hydroxyl groups.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | Dilute HCl in aqueous ethanol | 3α,12α-dihydroxy-7-oxo-5β-cholanic acid | 85–90% |

| Basic (NaOH, H₂O) | 1M NaOH, reflux | 3α,12α-dihydroxy-7-oxo-5β-cholanate sodium salt | >95% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and formation of a tetrahedral intermediate .

Reduction Reactions

The 7-oxo group is reduced to a hydroxyl group using hydride-based reagents.

| Reagent | Conditions | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 3α,12α-diacetyloxy-7β-hydroxy-5β-cholanate | β-configuration | 70% |

| LiAlH₄ | THF, reflux | 3α,12α-diacetyloxy-7α-hydroxy-5β-cholanate | α-configuration | 88% |

Research Note : Stereoselectivity depends on the reducing agent. NaBH₄ favors equatorial (β) attack due to steric hindrance, while LiAlH₄ enables axial (α) reduction .

Oxidation Reactions

The 7-oxo group can be further oxidized, though this is less common due to stability concerns.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CrO₃ (Jones reagent) | Acetone, 0°C | 3α,12α-diacetyloxy-7,8-seco-5β-cholanate | Synthesis of seco-steroids |

| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | No reaction (selective stability) | N/A |

Key Finding : The 7-oxo group resists further oxidation with mild agents like PCC, making it stable under standard conditions .

Substitution Reactions

The acetyloxy groups can be replaced with other acyl or alkyl groups.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propionyl chloride | Pyridine, RT | 3α,12α-dipropionyloxy-7-oxo-5β-cholanate | 92% |

| Benzyl bromide | K₂CO₃, DMF, 80°C | 3α,12α-dibenzyloxy-7-oxo-5β-cholanate | 78% |

Synthetic Utility : These reactions enable modular functionalization for drug discovery or metabolic studies .

Case Study: Blood-Brain Barrier Modulation

Methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate enhances BBB permeability for CNS drug delivery. In vitro studies demonstrated a 3.2-fold increase in quinine uptake when co-administered with this compound, attributed to its interaction with membrane transporters .

Stability and Storage Considerations

-

Thermal Stability : Decomposes above 200°C, with acetyl groups fragmenting first.

-

Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent ketone photodegradation.

科学研究应用

Analytical Chemistry

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate serves as a reference standard in analytical chemistry. It is used for the identification and quantification of bile acid derivatives through techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its distinct structure allows for accurate calibration in assays aimed at measuring bile acid levels in biological samples.

Biological Studies

The compound is studied for its role in bile acid metabolism . Research indicates that it interacts with specific receptors involved in cholesterol metabolism and homeostasis, such as the Farnesoid X receptor (FXR). This interaction can influence lipid metabolism and has implications for conditions like hyperlipidemia and metabolic syndrome.

Therapeutic Potential

This compound is being investigated for its therapeutic applications :

- Cholesterol Regulation : Studies suggest that it may help modulate cholesterol levels by enhancing bile acid synthesis and secretion.

- Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory bowel diseases.

Case Study 1: Bile Acid Metabolism

A study examined the effects of this compound on cholesterol levels in animal models. Results indicated a significant reduction in serum cholesterol levels, attributed to enhanced bile acid synthesis and improved lipid profiles.

Case Study 2: Inflammatory Response

In vitro studies demonstrated that this compound could downregulate pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing inflammatory conditions, although further clinical studies are required to confirm these findings.

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Analytical Chemistry | Reference standard for bile acid quantification | Accurate calibration in HPLC assays |

| Biological Studies | Role in bile acid metabolism | Interaction with FXR influencing cholesterol homeostasis |

| Therapeutic Potential | Modulation of cholesterol levels | Significant reduction in serum cholesterol in animal studies |

| Anti-inflammatory Effects | Downregulation of inflammatory cytokines | Potential therapeutic application in inflammatory bowel disease |

作用机制

The mechanism of action of Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate involves its interaction with specific molecular targets, such as enzymes involved in bile acid metabolism. The compound can modulate the activity of these enzymes, leading to changes in the levels of various bile acids and their derivatives. This modulation can affect cellular signaling pathways and metabolic processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares methyl 3α,12α-diacetyloxy-7-oxo-5β-cholanate with structurally related bile acid derivatives:

Key Findings:

Substituent Position and Lipophilicity :

- The acetyl groups at 3α and 12α in the target compound increase lipophilicity compared to hydroxylated analogs like 3α,12α-dihydroxy-7-oxo-5β-cholanate (). This may enhance membrane permeability but reduce solubility in aqueous environments.

- Methyl 3α,7α-diacetoxy-12-oxo-5β-cholanate (CAS: 28535-81-1), which has acetyl groups at 3α and 7α, demonstrated blood-brain barrier (BBB) permeability in rodent studies (). This suggests that acetyl group placement significantly impacts bioactivity.

Ketone Group Effects :

- The 7-oxo group in the target compound is critical for its role as an intermediate in bile acid synthesis (). In contrast, compounds with dual ketone groups (e.g., 3,12-dioxo in ) are more prone to oxidative metabolism, limiting their stability.

Metabolic Pathways: Coenzyme A (CoA) esters, such as 3α,7α,12α-trihydroxy-5β-cholestanoyl-CoA, are directly involved in β-oxidation during bile acid biosynthesis ().

Steric and Electronic Effects :

- Methyl 3-acetoxy-4,4,14-trimethyl-7,11-dioxo-5α-cholanate () contains bulky methyl groups at C4 and C14, which may hinder enzyme binding compared to the target compound’s unmodified steroidal backbone.

生物活性

Methyl 3alpha,12alpha-diacetyloxy-7-oxo-5beta-cholanate is a steroid derivative belonging to the class of bile acids. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 21066-20-6

- Molecular Formula : C27H42O6

- Molecular Weight : 462.63 g/mol

- Structural Formula : Structural Formula

This compound exhibits its biological effects primarily through its interaction with various cellular receptors and enzymes. It is known to influence lipid metabolism and has been studied for its role in cholesterol regulation. The compound may exert its effects by:

- Modulating Bile Acid Synthesis : As a bile acid derivative, it can impact the synthesis and metabolism of bile acids in the liver.

- Activating Nuclear Receptors : It may activate farnesoid X receptor (FXR), which regulates genes involved in bile acid homeostasis and lipid metabolism.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activities

The compound has been investigated for various biological activities:

Table 1: Summary of Biological Activities

Case Study Insights

- Cholesterol Gallstones : A study highlighted the effectiveness of this compound in reducing cholesterol saturation in bile, thus promoting the dissolution of gallstones. The mechanism involves enhancing the solubility of cholesterol and altering bile composition .

- Antimicrobial Properties : In vitro studies have suggested that this compound may inhibit bacterial growth, although further research is needed to elucidate its efficacy and mechanism of action against specific pathogens.

常见问题

Q. How to design a pharmacokinetic study for this compound in a rodent model?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。